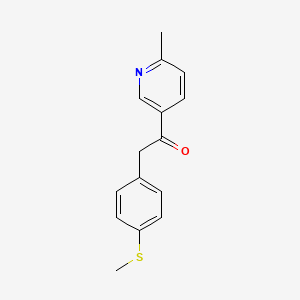

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(18-2)8-5-12/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTITLPDUACHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198767 | |

| Record name | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221615-72-1 | |

| Record name | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221615-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS 221615-72-1)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, CAS number 221615-72-1. This document synthesizes data on its chemical properties, synthesis, and its established role in pharmaceutical manufacturing.

Chemical Identity and Properties

This compound is a well-characterized organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 221615-72-1 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₅NOS | [1][2] |

| Molecular Weight | 257.35 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Etoricoxib Impurity 27, 3---INVALID-LINK--pyridine | [1][2] |

| Appearance | White to light yellow/green-yellow solid | [5][6][7] |

| Melting Point | 111-113°C | [2] |

| Boiling Point | 426.7±40.0 °C at 760 mmHg | [2] |

| Purity | ≥95% to ≥98% depending on the supplier | [2][5] |

| Storage Conditions | 2-8°C, stored under a nitrogen atmosphere | [6] |

Role in Pharmaceutical Synthesis

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Etoricoxib .[2][7] Etoricoxib is a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties. This compound is also recognized as "Etoricoxib Impurity 27".[1][2]

The synthesis of the downstream active pharmaceutical ingredient involves the oxidation of the methylthio group of this compound to a methylsulfonyl group, forming 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[8][9]

Synthesis Protocols

A general synthetic route for this compound has been described in the scientific literature.[] The following is a detailed experimental protocol based on a published procedure.

Synthesis of this compound

-

Reactants:

-

6-methylnicotinic acid methyl ester

-

4-methylthiobenzeneacetic acid

-

tert-Butylmagnesium chloride (t-BuMgCl) in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (4 M)

-

Sodium hydroxide

-

-

Procedure:

-

To a reaction flask, add 11 g of 4-methylthiobenzeneacetic acid and 200 mL of anhydrous THF.

-

Heat the mixture to 65-70 °C.

-

While maintaining the temperature, slowly add 175 mL of a 1.0 M solution of t-BuMgCl in THF.

-

Subsequently, add a solution of 5.7 g of 6-methylnicotinic acid methyl ester dissolved in 50 mL of THF dropwise.

-

After the addition is complete, continue stirring the reaction mixture at 65-70°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow, dropwise addition of 50 mL of 4 M hydrochloric acid.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with 50 mL of ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product.

-

A patent describes a multi-step process to produce the oxidized form of this compound, where the synthesis of this compound is a crucial step (referred to as 3---INVALID-LINK--pyridine in the patent).[8] This process involves the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester, followed by hydrolysis and decarboxylation under acidic conditions.[8]

Biological Activity and Signaling Pathways

Conclusion

This compound (CAS 221615-72-1) is a well-defined chemical entity with established physical and chemical properties. Its primary and currently known utility is as a pivotal intermediate in the industrial synthesis of the COX-2 inhibitor, Etoricoxib. While detailed synthetic protocols are available, there is a notable absence of public domain research on its biological effects, pharmacology, and toxicology. For researchers and drug development professionals, this compound should be handled as a key starting material or potential impurity with currently uncharacterized biological properties. Further research would be required to elucidate any potential pharmacological or toxicological profile.

Logical Relationship of Synthesis

The following diagram illustrates the position of this compound in the synthesis of its downstream product.

Caption: Synthetic pathway from precursors to Etoricoxib.

References

- 1. This compound | C15H15NOS | CID 10131325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 221615-72-1|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Etoricoxib Impurity 27 | 2373365-28-5 | SynZeal [synzeal.com]

- 6. Etoricoxib - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. cphi-online.com [cphi-online.com]

- 8. CAS 221615-72-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | 221615-72-1 [chemicalbook.com]

Physical and chemical properties of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. This compound is a key intermediate in the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

This compound , also known by its CAS number 221615-72-1, is a solid, appearing as a white to yellow powder.[2] It plays a crucial role as a precursor in the manufacturing of Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[3]

Physical and Chemical Properties

A summary of the key physical and chemical identifiers and properties of the compound are provided in the tables below. These include experimental data where available, as well as predicted values from computational models.

| Identifier | Value | Source |

| CAS Number | 221615-72-1 | [4] |

| Molecular Formula | C15H15NOS | [] |

| IUPAC Name | 1-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)ethanone | [] |

| Synonyms | 3---INVALID-LINK--pyridine, Etoricoxib Impurity P | [] |

| Property | Value | Source |

| Molecular Weight | 257.35 g/mol | [] |

| Appearance | White to yellow powder | [2] |

| Melting Point | 111-113 °C | [5] |

| Boiling Point (Predicted) | 426.7 ± 40.0 °C at 760 mmHg | |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | |

| Purity | ≥95% | [] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the overall synthesis of Etoricoxib. Several synthetic routes have been described in the literature, primarily in patents outlining the manufacturing process of the final drug. Below is a detailed experimental protocol for a key step in its synthesis: the hydrolysis and decarboxylation of a nitrile precursor.

Experimental Protocol: Hydrolysis and Decarboxylation

This protocol is adapted from a patented process for the preparation of the title compound.[6]

Objective: To synthesize this compound via the hydrolysis and decarboxylation of 3---INVALID-LINK--pyridine.

Materials:

-

3---INVALID-LINK--pyridine

-

Acetic acid

-

Concentrated hydrochloric acid

-

Concentrated ammonia solution

-

Water

Procedure:

-

A mixture of 8.0 g (28 mmol) of 3---INVALID-LINK--pyridine, 20 ml of acetic acid, and 60 ml of concentrated hydrochloric acid is heated at 95°C to 100°C for 1.5 hours.[7]

-

The resulting orange solution is then cooled.[7]

-

The pH of the solution is adjusted to 10 using a concentrated ammonia solution.[7]

-

The resulting yellow-beige suspension is filtered.[7]

-

The residue is washed with water and subsequently dried.[7]

-

This process yields 5.35 g (74%) of this compound as a yellow solid.[7]

Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain this compound, highlighting the key transformations involved.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available research directly investigating the biological activity, metabolic fate, or interaction with signaling pathways of this compound. Its primary significance in the scientific literature is as a chemical intermediate in the synthesis of Etoricoxib.

Etoricoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[] As an impurity or precursor, any potential biological effects of this compound would warrant further investigation, particularly in the context of the safety and purity of the final pharmaceutical product. However, no such studies have been identified in the current search.

Conclusion

This compound is a well-characterized intermediate with established physical and chemical properties. Its synthesis is a key part of the manufacturing process for the important anti-inflammatory drug, Etoricoxib. While detailed protocols for its preparation are available, its own biological activities and potential interactions with cellular signaling pathways remain an area for future research. This guide provides a foundational resource for scientists and researchers working with this compound.

References

- 2. myuchem.com [myuchem.com]

- 3. cphi-online.com [cphi-online.com]

- 4. This compound | C15H15NOS | CID 10131325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 221615-72-1 [chemicalbook.com]

- 6. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 7. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

In-Depth Technical Guide: Structure Elucidation of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document details the physicochemical properties, spectroscopic data, and synthetic methodologies for this compound. Furthermore, it discusses the biological significance of this molecule in the context of the cyclooxygenase-2 (COX-2) signaling pathway. The information presented is intended to support research, development, and quality control activities involving this important pharmaceutical intermediate.

Introduction

This compound (Figure 1) is a heterocyclic ketone that serves as a crucial building block in the multi-step synthesis of Etoricoxib. Etoricoxib is a second-generation non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, providing potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The purity and structural integrity of this compound are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed analysis of its structure through an examination of its physicochemical and spectroscopic properties.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NOS | [1] |

| Molecular Weight | 257.35 g/mol | [1] |

| CAS Number | 221615-72-1 | [1] |

| Appearance | White to yellow powder | [2] |

| Melting Point | 111-113 °C | [2] |

| Boiling Point | 426.7 ± 40.0 °C (Predicted) | [2] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as methanol and chloroform. |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following sections detail the available data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts, multiplicities, and integration values are consistent with the assigned structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.10 | s | 1H | H on C2 of pyridinyl ring |

| 8.15 | d | 1H | H on C4 of pyridinyl ring |

| 7.2 | m | 5H | Aromatic protons and H on C5 of pyridinyl ring |

| 4.21 | s | 2H | -CH₂- (methylene bridge) |

| 2.61 | s | 3H | -CH₃ (on pyridinyl ring) |

| 2.45 | s | 3H | -S-CH₃ (methylthio group) |

Note: The ¹H NMR data is sourced from a patent document and was recorded in CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy

As of the latest available public data, the detailed ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound are not readily accessible in the public domain. Commercial suppliers may provide this information upon request. However, based on the known structure, the following characteristic signals can be predicted:

-

¹³C NMR: Expected signals would include those for the carbonyl carbon (around 195-205 ppm), aromatic carbons (120-155 ppm), the methylene bridge carbon (around 45-55 ppm), and the methyl carbons (15-25 ppm).

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z = 257. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the methylene bridge.

-

Infrared Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be expected in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Experimental Protocols

The synthesis of this compound is a critical step in the production of Etoricoxib. Several synthetic routes have been patented. A common approach is outlined below.

Synthesis via Condensation and Decarboxylation

This method involves the condensation of a 6-methylnicotinic ester with 4-(methylthio)phenylacetonitrile, followed by hydrolysis and decarboxylation.

Step 1: Condensation

-

Reaction: 4-(methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester (e.g., methyl 6-methylnicotinate) in the presence of a strong base.

-

Reagents and Conditions:

-

Base: Sodium methoxide or potassium tert-butoxide.

-

Solvent: A lower alcohol or an aromatic hydrocarbon.

-

Temperature: 60-110 °C.

-

-

Procedure:

-

To a solution of 4-(methylthio)phenylacetonitrile and 6-methylnicotinic ester in the chosen solvent, the alkali metal alkoxide is added.

-

The reaction mixture is heated at the specified temperature until the reaction is complete (monitored by TLC or HPLC).

-

The mixture is then cooled and poured into cold water.

-

Slight acidification of the aqueous phase precipitates the intermediate product, 3---INVALID-LINK--pyridine.

-

Step 2: Hydrolysis and Decarboxylation

-

Reaction: The intermediate cyano compound is hydrolyzed and decarboxylated under acidic conditions to yield the target molecule.

-

Reagents and Conditions:

-

Acid: A mixture of acetic acid and concentrated hydrochloric acid.

-

Temperature: 95-100 °C.

-

-

Procedure:

-

The crude 3---INVALID-LINK--pyridine is suspended in a mixture of acetic acid and concentrated hydrochloric acid.

-

The mixture is heated for approximately 1.5 hours.

-

After cooling, the solution is neutralized with a base (e.g., concentrated ammonia solution) to a pH of 10.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.

Caption: Synthetic workflow for this compound.

Biological Context: Role as a Precursor to a COX-2 Inhibitor

This compound is not known to have significant biological activity itself. Its primary importance lies in its role as a direct precursor to Etoricoxib. The subsequent synthetic steps involve the oxidation of the methylthio group to a methylsulfonyl group and further modifications to form the final bipyridine structure of Etoricoxib.

Etoricoxib's mechanism of action is the selective inhibition of the COX-2 enzyme. The COX pathway is central to the inflammatory response.

-

Inflammatory Stimuli: When tissues are injured or infected, pro-inflammatory signals like cytokines and lipopolysaccharides (LPS) are released.

-

COX-2 Induction: These stimuli induce the expression of the COX-2 enzyme.

-

Prostaglandin Synthesis: COX-2 catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂).

-

Inflammation and Pain: PGH₂ is further converted by various synthases into pro-inflammatory prostaglandins (e.g., PGE₂) that mediate pain and inflammation.

-

Selective Inhibition: Etoricoxib selectively binds to and inhibits the active site of the COX-2 enzyme, thereby blocking the production of inflammatory prostaglandins. This leads to its anti-inflammatory and analgesic effects.

The following DOT script generates a diagram of the COX-2 signaling pathway and the inhibitory action of Etoricoxib.

Caption: The COX-2 signaling pathway and the selective inhibitory action of Etoricoxib.

Conclusion

This compound is a well-characterized molecule of significant industrial importance in the pharmaceutical sector. This guide has provided a consolidated source of information on its structure, properties, synthesis, and biological relevance. The presented data and protocols are intended to be a valuable resource for professionals engaged in the synthesis, analysis, and development of Etoricoxib and related compounds. While a complete set of public spectroscopic data is not available, the provided information is sufficient for unambiguous identification and quality assessment.

References

Technical Guide: Spectral and Synthetic Profile of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the spectral and synthetic characteristics of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. This guide includes a summary of available spectral data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), detailed experimental protocols for its synthesis, and a visual representation of the synthetic pathway. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 221615-72-1[1]

-

Molecular Formula: C₁₅H₁₅NOS[1]

-

Molecular Weight: 257.35 g/mol [2]

Spectral Data

The following tables summarize the available spectral data for this compound. It is important to note that experimental spectra are not widely published in the public domain; therefore, some data is based on closely related structures mentioned in patent literature or predicted from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, publicly available ¹H and ¹³C NMR spectrum for this specific compound is elusive, patent literature describing its synthesis provides the following ¹H NMR data for a compound named "3-[2-(4-(methylthio)phenyl)acetyl]-(6-methyl)pyridine," which corresponds to the structure of the title compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (Tentative) |

| 9.10 | s | 1H | Pyridine-H2 |

| 8.15 | d | 1H | Pyridine-H4 |

| 7.2 | m | 5H | Pyridine-H5 & Phenyl-H |

| 4.21 | s | 2H | -CH₂- |

| 2.45 | s | 3H | Pyridine-CH₃ or S-CH₃ |

Solvent: CDCl₃

Note: This data is sourced from patent literature and should be considered as a reference. The assignment is tentative and requires experimental verification.

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1680 - 1700 |

| C=C, C=N (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-S | 600 - 800 |

Mass Spectrometry (MS)

Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is available from public chemical databases.

Table 3: Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 258.09471 |

Experimental Protocols: Synthesis

The synthesis of this compound is documented in several patents as a key step in the production of Etoricoxib. The following is a generalized procedure based on these sources.

Synthesis via Condensation, Hydrolysis, and Decarboxylation

This multi-step process is a common route for the preparation of the title compound.

Step 1: Condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester.

-

To a solution of 4-(methylthio)phenylacetonitrile and a 6-methylnicotinic ester (e.g., methyl 6-methylnicotinate) in a suitable solvent (e.g., a lower alcohol or an aromatic hydrocarbon), an alkali metal alkoxide (e.g., sodium methoxide or potassium tert-butoxide) is added.

-

The reaction mixture is heated to a temperature between 60°C and 110°C.

-

Upon completion, the reaction mixture is added to cold water.

-

The aqueous phase is slightly acidified to precipitate the product, 3---INVALID-LINK--pyridine.

Step 2: Hydrolysis and Decarboxylation.

-

The intermediate from Step 1 is subjected to acidic hydrolysis and decarboxylation. A mixture of acetic acid and concentrated hydrochloric acid is typically used.

-

The reaction mixture is heated, for instance, at 95°C to 100°C for approximately 1.5 hours.

-

After cooling, the solution is basified (e.g., with concentrated ammonia solution to pH 10) to precipitate the crude product.

-

The resulting solid is collected by filtration, washed with water, and dried to yield this compound.

Materials and Instrumentation

-

Materials: 4-(methylthio)phenylacetonitrile, 6-methylnicotinic ester, sodium methoxide, potassium tert-butoxide, acetic acid, hydrochloric acid, ammonia solution, and appropriate organic solvents. All reagents should be of analytical grade.

-

Instrumentation: Standard laboratory glassware, heating and stirring apparatus, pH meter, filtration equipment, and a rotary evaporator for solvent removal.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocols.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide consolidates the available spectral and synthetic information for this compound. While a complete set of experimentally-derived spectral data is not publicly accessible, the provided information from patent literature and predictive models offers a valuable resource for researchers. The detailed synthetic protocol and workflow diagram provide a clear understanding of its preparation. This information is crucial for professionals engaged in the synthesis of Etoricoxib and related pharmaceutical compounds.

References

An In-depth Technical Guide to Determining the Solubility of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties

A foundational understanding of the compound's properties is essential before commencing solubility studies.

| Property | Value | Source |

| CAS Number | 221615-72-1 | [3][4][5] |

| Molecular Formula | C15H15NOS | [][4] |

| Molecular Weight | 257.35 g/mol | [] |

| Appearance | White to yellow powder/solid | [1] |

| Melting Point | 111-113℃ | [1][3] |

| Boiling Point | 426.7±40.0℃ (Predicted) | [3] |

| Density | 1.17±0.1 g/cm3 (Predicted) | [3] |

| Storage Temperature | Room Temperature, Inert atmosphere | [3][6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment:

-

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (purity ≥98%)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, toluene, dichloromethane, N,N-dimethylformamide) of analytical grade.

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. Periodic sampling can be performed to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes over time).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution and the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | ||

| Ethanol | ||

| Methanol | ||

| Isopropanol | ||

| Acetonitrile | ||

| Toluene | ||

| Dichloromethane | ||

| N,N-Dimethylformamide |

Note: This table is a template to be populated with experimentally determined values.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the context of solubility determination and the compound's synthesis.

Caption: Workflow for determining equilibrium solubility.

Caption: Simplified synthesis pathway for the target compound.[7][8]

References

- 1. myuchem.com [myuchem.com]

- 3. This compound CAS 221615-72-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | C15H15NOS | CID 10131325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 221615-72-1 [chemicalbook.com]

- 6. 221615-72-1|this compound|BLD Pharm [bldpharm.com]

- 7. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 8. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

The Pivotal Role of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone in Etoricoxib Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoricoxib, a selective COX-2 inhibitor, is a widely prescribed anti-inflammatory drug. Its synthesis involves several key intermediates, among which 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, often referred to as the "ketosulfide," plays a crucial role. This technical guide provides an in-depth analysis of the synthesis of this key intermediate and its subsequent conversion to Etoricoxib. We will explore the primary synthetic routes, present detailed experimental protocols, and offer quantitative data to support process optimization. Visualized reaction pathways are provided to enhance understanding of the chemical transformations.

Introduction

The synthesis of Etoricoxib can be achieved through various pathways, with many converging on the formation of a key precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (the "ketosulfone"). The precursor to this vital intermediate is this compound (the "ketosulfide"). The synthesis of the ketosulfide and its subsequent oxidation to the ketosulfone are critical steps that significantly influence the overall yield and purity of the final active pharmaceutical ingredient (API). This document elucidates the central role of the ketosulfide in the manufacturing process of Etoricoxib.

Synthetic Pathways to this compound

There are two primary strategies for the synthesis of the ketosulfide intermediate, both of which utilize methyl 6-methylnicotinate as a key starting material.

Route 1: Condensation with a Phenylacetic Acid Derivative

This route involves the direct condensation of methyl 6-methylnicotinate with 4-(methylthio)phenylacetic acid in the presence of a Grignard reagent.

-

To a reaction flask, add 11 g of 4-methylthiobenzeneacetic acid and 200 mL of anhydrous THF.

-

Heat the mixture to 65-70 °C.

-

While maintaining the temperature, slowly add 175 mL of a 1.0 M solution of t-BuMgCl in THF, followed by a solution of 5.7 g of methyl 6-methylnicotinate in 50 mL of THF.

-

After the addition is complete, continue stirring at 65-70 °C for 1 hour.

-

Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of 50 mL of 4 M hydrochloric acid.

-

Separate the organic and aqueous layers.

-

To the combined aqueous layers, add 50 g of sodium hydroxide and heat to 40-50 °C for 3 hours.

-

Cool to room temperature and filter to obtain the light yellow solid product.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 4-Methylthiobenzeneacetic acid | 182.25 | 11 g | 0.060 | Anhydrous THF (200 mL) | 65-70 | 1 | 72.0 | 97.3 |

| Methyl 6-methylnicotinate | 151.16 | 5.7 g | 0.038 | Anhydrous THF (50 mL) | 65-70 | 1 | ||

| t-BuMgCl (1.0 M in THF) | - | 175 mL | 0.175 | THF | 65-70 | 1 |

Route 2: Condensation with a Benzyl Cyanide Derivative

This alternative pathway involves the condensation of methyl 6-methylnicotinate with 4-(methylthio)benzyl cyanide in the presence of a strong base, followed by hydrolysis and decarboxylation.[1]

Step 1: Condensation

-

Heat a mixture of 1.0 kg of 4-methylthiophenyl acetonitrile, 1.104 kg of methyl-6-methyl nicotinate, and 5.0 L of toluene to 90-95 °C with stirring.

-

Slowly add a solution of 0.496 kg of sodium methoxide in 1.656 L of methanol.

-

Add an additional 5.0 L of toluene and maintain the temperature at 105-110 °C for 6 hours.

-

After completion, cool the reaction mass to 25-30 °C.

-

Add 2.0 L of DM water and 0.54 kg of acetic acid.

-

Stir, filter, and dry the resulting solid. Wash the solid first with 2.0 L of toluene and then with DM water to obtain 3---INVALID-LINK--pyridine.

Step 2: Hydrolysis and Decarboxylation [2]

-

Heat a mixture of 8.0 g (28 mmol) of 3---INVALID-LINK--pyridine, 20 ml of acetic acid, and 60 ml of concentrated hydrochloric acid at 95 °C to 100 °C for 1.5 hours.[2]

-

Cool the resulting orange solution and adjust the pH to 10 using concentrated ammonia solution.

-

Filter the resulting yellow-beige suspension, wash the residue with water, and dry to yield the ketosulfide.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Condensation | |||||||

| 4-Methylthiophenyl acetonitrile | 163.24 | 1.0 kg | 6.12 | Toluene (10.0 L) | 105-110 | 6 | - |

| Methyl-6-methyl nicotinate | 151.16 | 1.104 kg | 7.30 | Toluene | 105-110 | 6 | - |

| Sodium methoxide | 54.02 | 0.496 kg | 9.18 | Methanol (1.656 L) | 105-110 | 6 | - |

| Hydrolysis & Decarboxylation | |||||||

| 3---INVALID-LINK--pyridine | 294.37 | 8.0 g | 0.028 | Acetic Acid (20 mL), Conc. HCl (60 mL) | 95-100 | 1.5 | 74 |

Oxidation to the Key Ketosulfone Intermediate

The ketosulfide is an essential precursor that is subsequently oxidized to form 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (the ketosulfone), a direct precursor to Etoricoxib.[3]

-

Under a nitrogen atmosphere, suspend 8.9 g (34.5 mmol) of 3---INVALID-LINK--pyridine (ketosulfide) in 90 ml of methanol.

-

Heat the suspension to 55 °C and adjust the pH to 4.5 using 2 N sulfuric acid.

-

Add an aqueous solution of 0.22 g (0.7 mmol) of sodium tungstate in 7 ml of water.

-

At 55 °C, add 10 mol of hydrogen peroxide over the course of 1 hour.

-

Cool the mixture to room temperature and filter to obtain the ketosulfone product.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles | Solvent | Temperature (°C) | Time (h) |

| Ketosulfide | 257.35 | 8.9 g | 34.5 | Methanol (90 mL) | 55 | 1 |

| Sodium tungstate | 293.82 | 0.22 g | 0.7 | Water (7 mL) | 55 | 1 |

| Hydrogen peroxide | 34.01 | 10 mol eq. | - | - | 55 | 1 |

Conversion of the Ketosulfone to Etoricoxib

The final step in the synthesis is the cyclization of the ketosulfone to form the bipyridine core of Etoricoxib. This is typically achieved by reacting the ketosulfone with a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in the presence of a base.[4][5]

-

Dissolve 1.4 g of potassium tert-butoxide in 7 mL of THF and maintain at 25-30 °C for 10 minutes, then cool to 10 °C.

-

Add a solution of 5 g of 1-(6-methylpyridin-3-yl)-2[4-(methylsulfonyl)phenyl]ethanone (ketosulfone) in THF and keep the mixture for 1 hour at 25-30 °C.

-

Add 4 g of 2-chloro-1,3-(bis morpholinyl) trimethinium hexafluoro phosphate followed by 20 mL of THF and maintain the reaction at 25-30 °C for 2 hours.

-

Dump the reaction mixture into a mixture of 0.6 g of trifluoroacetic acid, 4.4 g of acetic acid, and 10 mL of THF and maintain at 25-30 °C for 2 hours.

-

Further heat the reaction mixture at 55-65 °C for 17 hours.

-

Add aqueous ammonia solution, cool, and extract with ethyl acetate.

-

Wash the organic layer with water and 10% sodium bicarbonate solution.

-

Dry and concentrate the organic layer to give crude Etoricoxib.

| Reactant/Reagent | Amount | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Ketosulfone | 5 g | THF | 25-30 | 1 | - | - |

| Potassium tert-butoxide | 1.4 g | THF (7 mL) | 10 | - | - | - |

| 2-chloro 1,3-(bis morpholinyl) trimethinium hexafluoro phosphate | 4 g | THF (20 mL) | 25-30 | 2 | - | - |

| Trifluoroacetic acid | 0.6 g | THF (10 mL) | 25-30 | 2 | - | - |

| Acetic acid | 4.4 g | THF (10 mL) | 25-30 | 2 | - | - |

| Final Product | 69.28 | >98 |

Conclusion

This compound is a linchpin intermediate in several high-yield synthetic routes to Etoricoxib. The choice between the phenylacetic acid or benzyl cyanide condensation routes will depend on factors such as raw material availability, cost, and process safety considerations. The subsequent oxidation to the ketosulfone is a straightforward and efficient step. A thorough understanding of the reaction parameters and protocols detailed in this guide is essential for researchers and professionals aiming to optimize the synthesis of Etoricoxib and ensure the production of a high-purity final product.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 3. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 4. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 5. theaspd.com [theaspd.com]

Unveiling the Role of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone: A Technical Guide for Researchers

Central Islip, NY – December 28, 2025 – The compound 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a notable molecule in the field of medicinal chemistry, primarily recognized for its critical role as a key intermediate in the synthesis of Etoricoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. While extensive research has focused on the biological activity of Etoricoxib and its sulfonylated precursor, a comprehensive review of publicly available scientific literature and patent documents reveals a significant gap in the characterization of the biological activity of this compound itself. This technical guide, therefore, aims to provide a detailed overview of its established role, synthesis, and the biological context provided by its end-product, Etoricoxib, to aid researchers and drug development professionals in their understanding of this compound.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 221615-72-1[1][2] |

| Molecular Formula | C₁₅H₁₅NOS[1][3] |

| Molecular Weight | 257.35 g/mol [1][3] |

| Appearance | White to yellow powder[2] |

Role as a Synthetic Intermediate

The primary and well-documented significance of this compound lies in its function as a direct precursor to 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, which is a late-stage intermediate in the synthesis of Etoricoxib.[2][4][5] Etoricoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. The synthesis of Etoricoxib from this thioether intermediate involves a critical oxidation step to form the corresponding sulfone.

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been reported, primarily in patent literature. A common approach involves the condensation of a substituted pyridine derivative with a phenylacetic acid derivative.

Example Protocol: A general procedure involves the reaction of 6-methylnicotinic acid methyl ester with 4-methylthiobenzeneacetic acid.[6] In a typical reaction, 4-methylthiobenzeneacetic acid is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and heated.[6] A Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), is then slowly added, followed by the dropwise addition of 6-methylnicotinic acid methyl ester dissolved in THF.[6] The reaction is maintained at an elevated temperature for a period of time to ensure completion.[6] Following the reaction, it is quenched with an acid, and the product is isolated through extraction and purification steps.[6]

Biological Context: The Role of Etoricoxib and COX-2 Inhibition

While direct biological data for this compound is not available, its chemical structure is closely related to the potent COX-2 inhibitor, Etoricoxib. Understanding the mechanism of Etoricoxib provides the relevant biological context.

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7][8] There are two main isoforms, COX-1 and COX-2.[8] COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.[8] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[8]

Selective COX-2 inhibitors like Etoricoxib are designed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9]

Future Research Directions

The absence of published data on the intrinsic biological activity of this compound presents an opportunity for further investigation. Key research questions could include:

-

COX Inhibition Assays: Does the thioether compound exhibit any inhibitory activity against COX-1 or COX-2? If so, what is its potency and selectivity profile compared to its sulfone analogue and Etoricoxib?

-

In Vitro Cellular Assays: What are the effects of this compound on prostaglandin production in relevant cell lines (e.g., macrophages stimulated with lipopolysaccharide)?

-

Structure-Activity Relationship (SAR) Studies: How does the oxidation state of the sulfur atom (thioether vs. sulfone) influence the biological activity and selectivity of this class of compounds?

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 221615-72-1 [chemicalbook.com]

- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 4. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. myuchem.com [myuchem.com]

- 6. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone: Discovery, Synthesis, and Biological Context

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chemical compound 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. This compound, identified by its CAS Number 221615-72-1, is a pivotal intermediate in the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This document details its historical context within the broader pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs), provides structured quantitative data from its synthesis, outlines detailed experimental protocols, and visualizes key biological pathways and synthetic workflows.

Discovery and History

The development of this compound is intrinsically linked to the intensive research and development of selective COX-2 inhibitors in the late 20th century. The scientific groundwork was laid with the discovery of the COX-2 enzyme in the late 1980s and early 1990s, which provided a rationale for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.

This specific ketone derivative emerged from Merck's comprehensive drug discovery program aimed at developing Etoricoxib. While the final drug was patented in the mid-1990s, the synthesis of its precursors, including the title compound, was a critical step in this process. Various patents filed around the turn of the millennium describe the synthesis and utility of this intermediate, highlighting the need for efficient and scalable synthetic routes to support the production of the final active pharmaceutical ingredient.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 221615-72-1 | [1] |

| Molecular Formula | C₁₅H₁₅NOS | [] |

| Molecular Weight | 257.35 g/mol | [] |

| Appearance | Light yellow to green-yellow solid | [3] |

| Melting Point | 111-113 °C | [3] |

| Boiling Point (Predicted) | 426.7 ± 40.0 °C | [3] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various routes, often involving multiple steps. Below are detailed protocols for two common synthetic methods.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with a nicotinic acid ester.

Experimental Protocol:

-

To a reaction flask, add 11 g of 4-methylthiobenzeneacetic acid and 200 mL of anhydrous THF.

-

Heat the mixture to 65-70 °C.

-

Slowly add 175 mL of a 1.0 M solution of t-BuMgCl in THF, followed by a solution of 5.7 g of 6-methylnicotinic acid methyl ester in 50 mL of THF, while maintaining the temperature at 65-70 °C.

-

Continue stirring at 65-70 °C for 1 hour after the addition is complete.

-

Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of 50 mL of 4 M hydrochloric acid.

-

Separate the organic and aqueous layers. Extract the aqueous layer with 50 mL of ethyl acetate.

-

Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.[3]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Methylthiobenzeneacetic acid | 182.25 | 11 g | 0.060 |

| 6-Methylnicotinic acid methyl ester | 151.15 | 5.7 g | 0.038 |

| Product | 257.35 | 6.9 g | 0.027 |

| Yield | 72.0% | ||

| Purity | 97.3% |

Multi-step Synthesis from 4-(methylthio)benzyl alcohol

A patented five-step process provides an alternative route to the target compound's oxidized sulfonyl form, for which the thioether is the direct precursor.[4][5] The key final steps to obtain the thioether are outlined below.

Experimental Protocol:

-

Condensation: 4-(methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester in the presence of an alkali metal alkoxide (e.g., sodium methoxide) at 60-110 °C in a suitable solvent like a lower alcohol or an aromatic hydrocarbon. The resulting 3---INVALID-LINK--pyridine is precipitated by adding the reaction mixture to cold water and acidifying.[4][5]

-

Hydrolysis and Decarboxylation: A mixture of 8.0 g (28 mmol) of 3---INVALID-LINK--pyridine, 20 ml of acetic acid, and 60 ml of concentrated hydrochloric acid is heated at 95-100 °C for 1.5 hours. The solution is then cooled and the pH is adjusted to 10 with concentrated ammonia solution to precipitate the product. The solid is filtered, washed with water, and dried.[5]

Quantitative Data for Hydrolysis and Decarboxylation:

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| 3---INVALID-LINK--pyridine | 294.38 | 8.0 g | 0.027 |

| Product | 257.35 | 5.35 g | 0.021 |

| Yield | 74% |

Biological Context and Signaling Pathways

This compound is a precursor to Etoricoxib, a selective COX-2 inhibitor. The therapeutic action of Etoricoxib is achieved by blocking the activity of the COX-2 enzyme, which is a key player in the inflammatory cascade.

The Arachidonic Acid Cascade and COX-2 Signaling

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes by the enzyme phospholipase A2. Arachidonic acid is then metabolized by two main pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[6][7] The COX pathway, which is relevant here, leads to the production of prostaglandins (PGs).[8]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for other pro-inflammatory prostaglandins like PGE2.[6][8] These prostaglandins contribute to the classic signs of inflammation: pain, fever, swelling, and redness.

Selective COX-2 inhibitors like Etoricoxib are designed to specifically block the action of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1 in the gastric mucosa and platelets.

Figure 1. Simplified COX-2 signaling pathway and the inhibitory action of Etoricoxib.

Experimental and Synthetic Workflows

The synthesis of this compound is a multi-step process that is crucial for the overall production of Etoricoxib. The following diagram illustrates a typical workflow for one of the patented synthetic routes.

Figure 2. A representative workflow for the synthesis of the target compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. Its discovery and the development of its synthetic routes were driven by the need for more effective and safer anti-inflammatory agents. The detailed synthetic protocols and an understanding of its place within the broader context of COX-2 inhibition provide valuable insights for researchers and professionals in the field of drug development. Further optimization of its synthesis could lead to more cost-effective production of Etoricoxib and potentially other novel therapeutics.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 221615-72-1 [chemicalbook.com]

- 4. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 5. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 6. impactfactor.org [impactfactor.org]

- 7. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key chemical intermediate in the synthesis of Etoricoxib. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, widely used for its anti-inflammatory and analgesic properties. This guide details the synonyms, chemical properties, a detailed experimental protocol for its synthesis, and the relevant biological pathway of its end-product, Etoricoxib.

Chemical Identity and Properties

This compound is a well-characterized organic compound. Its identification and key physicochemical properties are summarized below.

Synonyms and Identifiers:

-

IUPAC Name: 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfanylphenyl)ethanone[1]

-

Alternative Names: 1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone, Etoricoxib Intermediate 1, Etoricoxib impurity 14, 3---INVALID-LINK--pyridine[2]

-

CAS Number: 221615-72-1[2]

-

Molecular Formula: C₁₅H₁₅NOS[3]

Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 257.35 g/mol | [3] |

| Appearance | White to yellow powder/solid | [2] |

| Melting Point | 111-113 °C | [4] |

| Boiling Point | 426.7±40.0 °C (Predicted) | [4] |

| Density | 1.17±0.1 g/cm³ (Predicted) | [4] |

| pKa | 3.84±0.10 (Predicted) | [4] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established laboratory procedures.

Reaction Scheme:

This synthesis involves the Grignard reaction between a derivative of 6-methylnicotinic acid and 4-methylthiobenzeneacetic acid.

Materials and Reagents:

-

4-methylthiobenzeneacetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butylmagnesium chloride (t-BuMgCl) solution (1.0 M in THF)

-

6-methylnicotinic acid methyl ester

-

Hydrochloric acid (4 M)

-

Sodium hydroxide

Experimental Procedure:

-

Reaction Setup: To a reaction flask, add 11 g of 4-methylthiobenzeneacetic acid and 200 mL of anhydrous THF.

-

Initiation: Heat the mixture to a temperature of 65-70 °C.

-

Grignard and Ester Addition: While maintaining the temperature at 65-70 °C, slowly and dropwise add 175 mL of a 1.0 M t-BuMgCl solution in THF. Concurrently, add a solution of 5.7 g of 6-methylnicotinic acid methyl ester dissolved in 50 mL of THF dropwise.

-

Reaction: After the additions are complete, continue stirring the reaction mixture at 65-70 °C for 1 hour.[5]

-

Quenching: Cool the reaction mixture to room temperature. Slowly and dropwise, add 50 mL of 4 M hydrochloric acid to quench the reaction.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

-

Hydrolysis: Combine the aqueous layers and add 50 g of sodium hydroxide. Heat the mixture to 40-50 °C for 3 hours.

-

Isolation: Cool the mixture to room temperature. The product will precipitate as a solid.

-

Purification: Filter the solid product. This yields 6.9 g of a light yellow solid.

Yield and Purity:

| Parameter | Value |

| Yield | 72.0% |

| Purity | 97.3% |

Experimental and logical Relationship Diagrams

Synthesis Workflow of this compound

The diagram below illustrates the key steps in the synthesis of the target compound.

Caption: Synthesis workflow for the target compound.

Biological Context: COX-2 Inhibition Pathway

This compound is a precursor to Etoricoxib, a selective COX-2 inhibitor. The therapeutic action of Etoricoxib is achieved by blocking the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.

Mechanism of Action:

Inflammatory stimuli, such as cytokines and growth factors, trigger the synthesis of arachidonic acid. The COX-2 enzyme then converts arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Etoricoxib selectively binds to and inhibits COX-2, thereby preventing the production of these pro-inflammatory prostaglandins. This selective inhibition is a key feature, as it spares the COX-1 enzyme, which is involved in protecting the stomach lining, thus reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway Diagram:

The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by selective inhibitors like Etoricoxib.

Caption: The COX-2 signaling pathway and its inhibition.

Conclusion

This compound is a critical intermediate in the production of the widely used anti-inflammatory drug, Etoricoxib. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and the biological context of its final product. The provided data and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Introduction

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to COX-2 inhibitors like Etoricoxib.[1][2] Its synthesis involves the formation of a carbon-carbon bond between a pyridine and a phenyl ring, a common challenge in medicinal chemistry. This document outlines a detailed protocol for the synthesis of this ketone starting from 6-methylnicotinic acid, based on established chemical literature. The described pathway involves the initial conversion of 6-methylnicotinic acid to its methyl ester, followed by a condensation reaction with 4-(methylthio)phenylacetonitrile, and subsequent hydrolysis and decarboxylation to yield the final product.

Overall Synthetic Pathway

The synthesis is a three-step process commencing with the esterification of 6-methylnicotinic acid. The resulting methyl 6-methylnicotinate is then subjected to a condensation reaction with 4-(methylthio)phenylacetonitrile. The product of this condensation is then hydrolyzed and decarboxylated to afford the target ketone.

Experimental Protocols

Step 1: Synthesis of Methyl 6-Methylnicotinate

This initial step involves the conversion of 6-methylnicotinic acid to its corresponding methyl ester via Fischer esterification. This is a standard procedure that prepares the nicotinic acid derivative for the subsequent condensation reaction.[3]

Materials:

-

6-Methylnicotinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Chloroform (CHCl₃) or other suitable extraction solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Protocol:

-

In a round-bottom flask, suspend 6-methylnicotinic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours (e.g., 17 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer multiple times with chloroform or another suitable organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude methyl 6-methylnicotinate, which can be further purified by distillation or column chromatography if necessary.

Step 2: Synthesis of 3---INVALID-LINK--pyridine

This step involves the condensation of methyl 6-methylnicotinate with 4-(methylthio)phenylacetonitrile in the presence of a strong base.[1][4][5]

Materials:

-

Methyl 6-methylnicotinate

-

4-(Methylthio)phenylacetonitrile

-

Sodium methoxide (NaOMe)

-

Toluene

-

Methanol (MeOH)

-

Acetic acid

-

Deionized water

Protocol:

-

In a reaction vessel, dissolve methyl 6-methylnicotinate and 4-(methylthio)phenylacetonitrile in toluene.

-

Heat the mixture to 90-95°C under stirring.

-

Slowly add a solution of sodium methoxide in methanol to the heated reaction mass.

-

After the addition is complete, add more toluene and heat the mixture to 105-110°C for approximately 6 hours.[4]

-

Monitor the reaction for completion using TLC.

-

Once the reaction is complete, cool the mixture to 25-30°C.

-

Add deionized water and acetic acid to the reaction mass.

-

Stir the mixture, then filter the resulting precipitate.

-

Wash the solid product first with toluene and then with deionized water.

-

Dry the product to obtain 3---INVALID-LINK--pyridine.

Step 3: Synthesis of this compound

The final step is the hydrolysis and decarboxylation of the cyanoacetylpyridine intermediate under acidic conditions to yield the target ketone.[1][5]

Materials:

-

3---INVALID-LINK--pyridine

-

Acetic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Ammonia solution (NH₄OH)

-

Deionized water

Protocol:

-

In a round-bottom flask, create a mixture of 3---INVALID-LINK--pyridine, acetic acid, and concentrated hydrochloric acid.

-

Heat the mixture to 95-100°C for approximately 1.5 hours.[1][5]

-

Cool the resulting orange solution to room temperature.

-

Adjust the pH of the solution to 10 using a concentrated ammonia solution, which will cause a yellow-beige suspension to form.

-

Filter the suspension and wash the solid residue with water.

-

Dry the solid to obtain the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |

| 1 | Fischer Esterification | 6-Methylnicotinic acid, Methanol, H₂SO₄ | Methanol | Reflux | 17 | ~75%[3] |

| 2 | Condensation | Methyl 6-methylnicotinate, 4-(Methylthio)phenylacetonitrile, NaOMe | Toluene/Methanol | 105-110 | 6 | Not specified |

| 3 | Hydrolysis & Decarboxylation | 3---INVALID-LINK--pyridine, HCl, Acetic Acid | Acetic Acid/Water | 95-100 | 1.5 | 74%[1][5] |

Visualizations

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic workflow for the target ketone.

Diagram 2: Logical Relationship of Key Steps

Caption: Logical progression of the synthesis.

References

- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 5. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

Application Note: A Robust and Scalable Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Abstract

This application note details a comprehensive and scalable protocol for the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the manufacturing of various pharmaceutical agents. The described method, adapted from established industrial processes, involves the condensation of a 6-methylnicotinic acid ester with (4-methylthio-phenyl)-acetonitrile, followed by acidic hydrolysis and decarboxylation. This process is designed for high yield and purity, making it suitable for large-scale production in drug development and manufacturing settings. All quantitative data is presented in tabular format for clarity, and a detailed experimental workflow is provided.

Introduction

This compound, often referred to as the "ketosulfide" intermediate, is a critical building block in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors.[1][2] The purity and yield of this intermediate directly impact the efficiency and cost-effectiveness of the final active pharmaceutical ingredient (API) production. The synthesis route presented herein is a well-established method involving a base-mediated condensation followed by a hydrolysis and decarboxylation step. This application note provides a detailed, step-by-step protocol for researchers and process chemists to reliably produce this key intermediate on a large scale.

Materials and Methods

The primary synthetic route involves a two-step process. The first step is the condensation of a 6-methyl-nicotinic acid ester with (4-methylthio-phenyl)-acetonitrile in the presence of a strong base to form an intermediate, 3-(6-methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile. The second step is the acid hydrolysis and decarboxylation of this intermediate to yield the desired product.

Key Reagents and Equipment:

-

Methyl-6-methyl nicotinate

-

4-Methylthiophenyl acetonitrile

-

Sodium methoxide

-

Toluene

-

Methanol

-

Acetic acid

-

Concentrated hydrochloric acid

-

Ammonia solution

-

Large-scale reaction vessel with overhead stirring and temperature control

-

Filtration apparatus

-

Drying oven

Experimental Protocols

Step 1: Condensation to form 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine

-

Charge a suitable reaction vessel with 4-methylthiophenyl acetonitrile (1.0 kg) and methyl-6-methyl nicotinate (1.104 kg).[3]

-

Add toluene (5.0 L) to the mixture and initiate stirring.[3]

-

Heat the reaction mixture to a temperature of 90-95°C.[3]

-

Slowly add a solution of sodium methoxide (0.496 kg in 1.656 L of methanol) to the heated reaction mass.[3]

-

After the addition is complete, add an additional 5.0 L of toluene and maintain the reaction temperature at 105-110°C for approximately 6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).[3]

-

Once the reaction is complete, cool the mixture to 25-30°C.[3]

-

Quench the reaction by adding demineralized water (2.0 L) followed by acetic acid (0.54 kg).[3]

-

Stir the resulting mixture, then filter the solid product.

-

Wash the isolated solid first with toluene (2.0 L) and then with demineralized water to remove impurities.[3]

-

Dry the solid to obtain 3---INVALID-LINK--pyridine.

Step 2: Hydrolysis and Decarboxylation to yield this compound

-

Prepare a mixture of acetic acid (20 ml) and concentrated hydrochloric acid (60 ml).[2]

-

Add the dried 3---INVALID-LINK--pyridine (8.0 g, 28 mmol) to the acid mixture.[2]

-

Heat the resulting mixture to 95-100°C for approximately 1.5 hours.[2]

-

After the reaction is complete, cool the solution.

-

Adjust the pH of the solution to 10 using a concentrated ammonia solution, which will cause the product to precipitate.[2]

-

Filter the resulting yellow-beige suspension and wash the residue with water.[2]

-

Dry the solid under vacuum to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis process.

Table 1: Reagent Quantities for Step 1

| Reagent | Quantity | Molar Ratio |

| 4-Methylthiophenyl acetonitrile | 1.0 kg | 1.0 |

| Methyl-6-methyl nicotinate | 1.104 kg | ~1.2 |

| Sodium methoxide | 0.496 kg | ~1.5 |

| Toluene | 10.0 L | - |

| Methanol | 1.656 L | - |

| Demineralized Water | 2.0 L | - |

| Acetic Acid | 0.54 kg | - |

Table 2: Reaction Conditions

| Parameter | Step 1: Condensation | Step 2: Hydrolysis & Decarboxylation |

| Temperature | 90-110°C | 95-100°C |

| Time | 6 hours | 1.5 hours |

| Solvent(s) | Toluene, Methanol | Acetic Acid, Hydrochloric Acid |

| pH (workup) | Acidic quench | Basic (pH 10) precipitation |

Table 3: Product Characterization

| Property | Value |

| Appearance | Yellow to beige solid |

| Melting Point | 111-113°C[] |

| Molecular Weight | 257.35 g/mol [] |

| Molecular Formula | C15H15NOS[] |

| Yield | ~74% (for step 2)[2] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for the large-scale preparation of the target compound.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters outlined, researchers and drug development professionals can consistently produce high-purity material suitable for downstream applications in pharmaceutical manufacturing. The use of readily available and cost-effective reagents makes this process economically viable for industrial-scale production.

References

- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 2. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 3. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

Application Notes and Protocols for the Purification of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to enhance purity, yield, and reproducibility in a laboratory setting.

Overview of Purification Strategies

The purification of this compound can be approached through several effective techniques, contingent on the scale of the synthesis and the nature of the impurities. The primary methods include:

-

Recrystallization: A robust technique for removing impurities by leveraging differences in solubility between the target compound and contaminants in a selected solvent system.

-

Column Chromatography: A highly versatile method for separating the target compound from impurities with different polarities using a stationary phase and a mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): Suitable for small-scale purification, offering a rapid method for isolating the compound.

-

Solvent Washing/Trituration: A straightforward method for removing soluble impurities by washing the crude product with a suitable solvent.

The selection of the most appropriate technique or combination of techniques will depend on the initial purity of the crude product and the desired final purity.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Protocol:

-

Solvent Selection:

-

Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures thereof).

-

A suitable solvent system for a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is N,N-dimethylformamide (DMF) followed by washing with acetone[1]. Given the structural similarity, a polar aprotic solvent or a mixture of a good solvent with an anti-solvent could be effective.

-

-

Dissolution:

-

In a flask, add the crude product to a minimal amount of the chosen hot solvent and stir until fully dissolved.